Gemfibrozil 1-O-beta-Glucuronide
Overview
Description
Gemfibrozil 1-O-beta-glucuronide is a major metabolite of gemfibrozil . It is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . It is an inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 .
Synthesis Analysis
Gemfibrozil 1-O-beta-glucuronide is formed when gemfibrozil undergoes glucuronidation . The reactivity of gemfibrozil glucuronide has been studied, and it has been found that gemfibrozil forms covalently bound protein adducts in vivo .Molecular Structure Analysis
The molecular structure of Gemfibrozil 1-O-beta-Glucuronide is complex. It is a metabolite of Gemfibrozil and is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor .Chemical Reactions Analysis
Gemfibrozil 1-O-beta-glucuronide is a major metabolite of the antihyperlipidemic drug gemfibrozil and is a mechanism-based inhibitor of P450 2C8 . It has been found that human liver microsomes and recombinant CYP2C8 both convert gemfibrozil glucuronide to a hydroxylated metabolite .Physical And Chemical Properties Analysis
Gemfibrozil 1-O-beta-Glucuronide has a molecular weight of 426.46 . It is a white to yellow solid . It is slightly soluble in methanol .Scientific Research Applications
Mechanism-Based Inhibition of P450 2C8 : Gemfibrozil 1-O-beta-Glucuronide is a mechanism-based inhibitor of P450 2C8, leading to irreversible inactivation and potential clinical drug-drug interactions. This inactivation involves covalent linking of the substrate to the heme group during catalysis (Baer, DeLisle, & Allen, 2009).
Interaction with Human Serum Albumin : The interaction of Gemfibrozil 1-O-beta-D-Glucuronide with human serum albumin suggests that albumin plays a significant role in the disposition of acyl glucuronides, acting as a transporter protein and a target for covalent adduct formation (Sallustio, Fairchild, & Pannall, 1997).
CYP2C8 Activity Recovery Post Gemfibrozil Dosing : The recovery of CYP2C8 activity after discontinuation of gemfibrozil treatment was studied, providing insights into the turnover half-life of CYP2C8 and implications for drug dosing planning (Backman et al., 2009).
Dose-Dependent Interaction with Repaglinide : Investigation into the effect of gemfibrozil dose on CYP2C8 activity using repaglinide as a probe drug revealed significant interactions, elucidating the mechanism of inactivation of CYP2C8 by Gemfibrozil 1-O-beta-Glucuronide (Honkalammi, Niemi, Neuvonen, & Backman, 2011).
Hepatic Disposition and Transporter Interactions : Studies on the hepatic disposition of Gemfibrozil and Gemfibrozil 1-O-beta-Glucuronide highlighted the key role of hepatic transporters in determining the local concentrations of these substances, impacting drug-drug interactions and metabolism (Kimoto, Li, Scialis, Lai, & Varma, 2015).
Quantitative Rationalization of Drug Interactions : This study provided a comprehensive understanding of the complex drug-drug interactions involving gemfibrozil and its metabolite, highlighting the significant contribution of Gemfibrozil 1-O-beta-Glucuronide to these interactions (Varma, Lin, Bi, Kimoto, & Rodrigues, 2015).
Species-Related Exposure and DDI Risk : A study comparing the drug-drug interaction risk caused by Gemfibrozil 1-O-beta-Glucuronide between humans and mice revealed significant species differences in exposure and potential implications for drug safety and efficacy (Luo et al., 2017).
Safety And Hazards
Future Directions
Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor . Future research could focus on elucidating the binding and orientation of gemfibrozil acyl glucuronide and clopidogrel acyl glucuronide in the active site near heme that contributes to the inhibition and inactivation of CYP2C8 .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-LVEJAMMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919591 | |
Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemfibrozil 1-O-beta-Glucuronide | |
CAS RN |
91683-38-4 | |
Record name | Gemfibrozil 1-O-acylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gemfibrozil-acyl-beta-D-glucuronide min. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.